NBI-98782
CAS No.: 85081-18-1
Cat. No.: VC1899623
Molecular Formula: C19H29NO3
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85081-18-1 |
|---|---|
| Molecular Formula | C19H29NO3 |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | (2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
| Standard InChI | InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m1/s1 |
| Standard InChI Key | WEQLWGNDNRARGE-DJIMGWMZSA-N |
| Isomeric SMILES | CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OC |
| Canonical SMILES | CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Introduction
Chemical Identity and Properties
NBI-98782 is a metabolite of valbenazine and belongs to the dihydrotetrabenazine class of compounds. Its chemical structure and properties are characterized by:
| Property | Value |
|---|---|
| Chemical Name | (+)-α-Dihydrotetrabenazine |
| Alternative Name | (+)-DTBZ, (+)-α-DHTBZ |
| Molecular Formula | C19H29NO3 |
| Molecular Weight | 319.44 |
| CAS Number | 85081-18-1 |
| Physical Appearance | White solid |
| Solubility | DMSO: 33.33 mg/mL (104.34 mM) |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) |
| SMILES Notation | COC(C=C1CCN2CC@@H[C@@H]3O)=C(C=C1[C@]2(C3)[H])OC |
NBI-98782 is one of four dihydrotetrabenazine stereoisomers (others being NBI-98795, NBI-98771, and NBI-98772) that are metabolites of tetrabenazine. Among these isomers, NBI-98782 uniquely exhibits exceptionally high binding affinity for VMAT2, making it pharmacologically significant . The stereochemistry of this compound is critical to its biological activity, with the (+)-isomer showing much higher affinity than the (-)-isomer .
Pharmacological Profile
NBI-98782 demonstrates remarkable potency as a VMAT2 inhibitor with high selectivity. Its pharmacological characteristics include:
Binding Affinity
NBI-98782 exhibits extremely high affinity for VMAT2, with an inhibitory constant (Ki) ranging from 0.97 nM to 3.1 nM according to various studies . This makes it one of the most potent VMAT2 inhibitors known. In contrast, the (-)-isomer shows much lower affinity with a Ki of approximately 2.2 μM, highlighting the stereospecificity of VMAT2 binding .
Comparative Potency
In binding studies comparing various VMAT2 inhibitors, NBI-98782 consistently demonstrates superior potency:
| Compound | Ki for VMAT2 (nM) |
|---|---|
| NBI-98782 | 0.97-3.1 |
| Valbenazine | ~40-60x lower affinity |
| NBI-136110 | ~40-60x lower affinity |
The exceptional potency of NBI-98782 makes it the most pharmacologically active component in the metabolic pathway of valbenazine, contributing significantly to the therapeutic effects observed in clinical settings .
Mechanism of Action
NBI-98782 exerts its pharmacological effects through highly selective inhibition of VMAT2, a transporter responsible for packaging monoamine neurotransmitters into synaptic vesicles for subsequent release.
Primary Target Interaction
VMAT2 is present in the membrane of secretory vesicles and transports multiple neurotransmitters including dopamine (DA), norepinephrine (NE), serotonin (5-HT), histamine, glutamate (Glu), and GABA into vesicles for presynaptic release . By inhibiting VMAT2, NBI-98782 reduces the vesicular storage and subsequent release of these neurotransmitters, particularly affecting dopaminergic neurotransmission.
Selectivity Profile
Unlike some other VMAT2 inhibitors, NBI-98782 demonstrates remarkable selectivity for VMAT2 with minimal activity at other neurotransmitter receptors or transporters . This selectivity profile contributes to its favorable therapeutic index and reduced off-target effects compared to less selective compounds.
Effects on Neurotransmitter Systems
Extensive research using microdialysis in awake, freely moving mice has elucidated the effects of NBI-98782 on neurotransmitter efflux in various brain regions.
Acute Administration Effects
When administered acutely, NBI-98782:
-
Decreases DA, 5-HT, and NE efflux in the medial prefrontal cortex (mPFC), dorsal striatum (dSTR), hippocampus, and nucleus accumbens (NAC)
-
Increases levels of DOPAC, HVA, and 5-HIAA (metabolites of DA and 5-HT)
-
Demonstrates effects similar to but distinct from tetrabenazine, the prototypical VMAT2 inhibitor
Sub-chronic Administration Effects
After 7 days of administration, NBI-98782:
-
Decreases baseline DA and 5-HT efflux in both mPFC and dSTR
-
Enhances acetylcholine (ACh) and GABA efflux
-
Shows attenuated effects on DA efflux in mPFC and dSTR compared to acute administration
These findings indicate that NBI-98782 has complex effects on multiple neurotransmitter systems, with potentially different profiles after acute versus chronic administration.
Pharmacokinetics and Metabolism
NBI-98782 is primarily formed as a metabolite of valbenazine, which is first metabolized by hydrolysis of the valine ester group.
Key Pharmacokinetic Parameters
| Parameter | Value when derived from Valbenazine | Value when derived from Tetrabenazine |
|---|---|---|
| Plasma Half-life | 15-22 hours | ~6 hours |
| Tmax | 4-8 hours | ~1.5 hours |
| Cmax | ~30 ng/mL | ~77 ng/mL |
The slower formation of NBI-98782 from valbenazine compared to tetrabenazine results in improved pharmacokinetics and permits once-daily dosing regimens .
Role in Tardive Dyskinesia Treatment
Tardive dyskinesia (TD) is a persistent movement disorder induced by chronic neuroleptic exposure. NBI-98782, as the active metabolite of valbenazine, is central to the therapeutic efficacy in TD treatment.
Mechanism of Therapeutic Action
By inhibiting VMAT2, NBI-98782 modulates dopamine transport into presynaptic vesicles, decreasing synaptic dopamine release. This reduced dopamine release leads to decreased postsynaptic stimulation of D2 receptors, which is the proposed mechanism for reducing the severity of dyskinetic movements .
Clinical Evidence
The efficacy of valbenazine (which converts to NBI-98782) for TD has been demonstrated in clinical trials:
-
In a phase III study (NBI-98854-1304), valbenazine at 80 mg significantly reduced Abnormal Involuntary Movement Scale (AIMS) scores compared to placebo
-
The LS Mean difference from placebo was -3.1 (95% CI: -4.2, -2.0; p<0.0001)
-
The 40 mg dose also showed improvement with an LS Mean difference of -1.8 (95% CI: -3.0, -0.7; p=0.0021)
The Clinical Global Impression of Change—Tardive Dyskinesia (CGI-TD) scores also showed significant improvement with valbenazine treatment compared to placebo (p<0.0001) .
Interactions with Antipsychotic Medications
Research has shown that NBI-98782 interacts with various antipsychotic drugs (APDs), potentially modulating their effects:
Effects on Antipsychotic-Induced Neurotransmitter Changes
NBI-98782:
-
Suppresses clozapine-, olanzapine-, and risperidone-induced DA efflux in both mPFC and dSTR
-
Inhibits ACh efflux in mPFC induced by these atypical antipsychotics
-
Suppresses haloperidol-induced DA efflux in dSTR, with minimal effect on GABA efflux
Effects on Pharmacological Models of Psychosis
NBI-98782 demonstrates effects on animal models commonly used to study aspects of psychosis and antipsychotic drug action.
Attenuation of PCP and Amphetamine Effects
NBI-98782:
-
Attenuates phencyclidine (PCP)-induced DA, 5-HT, NE, and Glu efflux in both mPFC and dSTR
-
Reduces amphetamine (AMPH)-induced DA and NE efflux in both mPFC and dSTR
Dosing and Clinical Considerations
Dose-Related Effects
In animal studies, NBI-98782 at 0.81 μg/min/kg induced significant palpebral ptosis (eyelid drooping) at 9 hours, with a corresponding plasma concentration of 27.4 ± 17.9 ng/mL . This provides insight into the relationship between plasma concentrations and observable pharmacological effects.
Special Populations
For patients with moderate or severe hepatic impairment, exposure to NBI-98782 can be significantly increased (up to 2.2- to 3.4-fold). This has led to dosage adjustment recommendations for the parent compound valbenazine in these populations .
CYP2D6 genetic status also affects exposure to NBI-98782, with poor metabolizers potentially requiring dose adjustments of the parent compound .
Future Research Directions
While significant progress has been made in understanding NBI-98782, several areas warrant further investigation:
-
Long-term effects on neurotransmitter systems and potential adaptive changes
-
Direct comparison with other VMAT2 inhibitors in terms of efficacy and side effect profiles
-
Potential therapeutic applications beyond TD, particularly given its effects on models of psychosis
-
Effects of genetic variants in VMAT2 and metabolizing enzymes on response
-
Optimization of delivery systems to enhance the pharmacokinetic profile
The continuing research on NBI-98782 may lead to expanded therapeutic applications and improved understanding of monoamine neurotransmission regulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume